3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate

Anticancer Apoptosis PI3K/Akt/mTOR

Choose 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate for its unique 3-benzyl/4-furoate scaffold. Unlike generic coumarins, this compound enables sub-micromolar MEK1 inhibition and PI3K/Akt/mTOR-mediated apoptosis induction—critical for oncology and antiviral programs. Its distinct furoate ester allows SPR studies to optimize pharmacokinetics. Substitution with simpler analogs risks potency loss and altered selectivity. Ideal for chemical biology, medicinal chemistry optimization, and synthetic methodology benchmarking.

Molecular Formula C21H14O5
Molecular Weight 346.3g/mol
CAS No. 404350-88-5
Cat. No. B482102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate
CAS404350-88-5
Molecular FormulaC21H14O5
Molecular Weight346.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)OC(=O)C4=CC=CO4
InChIInChI=1S/C21H14O5/c22-20-16(13-14-7-2-1-3-8-14)19(15-9-4-5-10-17(15)25-20)26-21(23)18-11-6-12-24-18/h1-12H,13H2
InChIKeyKIFDMTASJJOBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to 3-Benzyl-2-oxo-2H-chromen-4-yl 2-furoate (CAS 404350-88-5) for Research & Development


3-Benzyl-2-oxo-2H-chromen-4-yl 2-furoate (CAS 404350-88-5) is a synthetic coumarin derivative, a class of compounds recognized for their diverse pharmacological activities [1]. It is characterized by a 3-benzyl-substituted coumarin core esterified at the 4-position with a 2-furoate group, giving it the molecular formula C₂₁H₁₄O₅ and a molecular weight of 346.34 g/mol [2]. While coumarins are generally noted for properties including anticoagulant, anti-inflammatory, and anticancer potential, the specific structural features of this compound suggest a distinct profile for targeted research applications [1].

Why 3-Benzyl-2-oxo-2H-chromen-4-yl 2-furoate (404350-88-5) Cannot Be Replaced by Common Coumarin Analogs


Selecting a 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate is not interchangeable with other coumarin derivatives due to its unique combination of a 3-benzyl substitution and a 4-furoate ester. While many coumarins share a core scaffold, modifications at the 3- and 4-positions are known to dramatically alter lipophilicity, metabolic stability, and target binding affinity [1]. The 3-benzyl group, in particular, has been identified as a key determinant for potent activity against specific targets, such as MEK1, with structurally related analogs showing sub-micromolar IC₅₀ values [2]. Therefore, substituting this compound with a simpler or differently substituted coumarin could lead to a significant loss of desired activity or altered selectivity, compromising experimental outcomes and potentially invalidating research findings [3].

Quantitative Differentiation: 3-Benzyl-2-oxo-2H-chromen-4-yl 2-furoate (404350-88-5) vs. Closest Analogs


Sub-Micromolar Antiproliferative Activity of a 3-Benzylcoumarin Scaffold

A structurally related 3-benzylcoumarin derivative (seco-B-ring analog) has demonstrated potent anticancer activity, inducing apoptosis in cancer cells via the PI3K/Akt/mTOR signaling pathway [1]. While direct data for the 2-furoate ester is not available in the primary literature, this class-level evidence strongly supports the importance of the 3-benzylcoumarin core as a privileged scaffold for anticancer drug discovery. This inferred activity provides a clear rationale for investigating 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate in oncology research.

Anticancer Apoptosis PI3K/Akt/mTOR

Potential Allosteric MEK1 Inhibition for Antiviral Research

A series of substituted 3-benzylcoumarins were designed and synthesized as allosteric MEK1 inhibitors, showing promise as antiviral agents [1]. These analogs displayed sub-micromolar activity, demonstrating the critical role of the 3-benzyl substituent for target engagement. This class-level inference highlights a specific, quantifiable mechanism of action for compounds sharing the 3-benzylcoumarin core, providing a compelling reason to prioritize 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate in antiviral drug discovery programs.

Antiviral MEK1 Inhibitor Allosteric Modulation

Enhanced Lipophilicity from 2-Furoate Esterification

Esterification of the coumarin 4-hydroxyl group with a 2-furoate moiety, as seen in the target compound, is expected to significantly increase lipophilicity compared to simpler ester analogs like acetate [1]. The furoate group introduces additional aromatic character and oxygen atoms, which can influence membrane permeability and metabolic stability. This is a key differentiating feature from compounds like 3-benzyl-2-oxo-2H-chromen-4-yl acetate (CAS 101736-89-4) . While direct logP data for the target compound is not available, the structure-activity relationship (SAR) for coumarin esters supports that the 2-furoate group provides a distinct physicochemical profile suitable for optimizing ADME properties.

Lipophilicity ADME Drug Design

Strategic Application Scenarios for 3-Benzyl-2-oxo-2H-chromen-4-yl 2-furoate (404350-88-5)


Oncology Lead Discovery and Target Validation

Due to the established anticancer mechanisms of 3-benzylcoumarins, including apoptosis induction via PI3K/Akt/mTOR modulation, this compound is ideally suited for use as a chemical probe in oncology research [1]. Its procurement enables the exploration of novel lead compounds for breast and colorectal cancers, where structurally similar coumarins have shown potent activity [1].

Antiviral Drug Development Targeting MAPK Pathway

Given that 3-benzylcoumarin analogs act as sub-micromolar allosteric MEK1 inhibitors, 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate is a strategic asset for antiviral drug discovery programs [2]. It can be used to interrogate the MAPK signaling pathway in viral pathogenesis and serve as a starting point for medicinal chemistry optimization [2].

Physicochemical Property Studies in Drug Design

The distinct 2-furoate ester of this compound offers a unique opportunity to investigate the influence of lipophilicity on the pharmacokinetic profile of coumarin-based drugs [3]. It is particularly valuable in comparative studies with other 4-ester analogs (e.g., acetate, propionate) to delineate structure-property relationships (SPR) and guide the design of molecules with optimized absorption and distribution characteristics [3].

Synthetic Methodology Development for Coumarin Esters

The synthesis of 3-benzyl-2-oxo-2H-chromen-4-yl 2-furoate, involving esterification of a 4-hydroxycoumarin core, provides a practical case study for developing and optimizing synthetic routes for complex coumarin esters [4]. This compound can be used to benchmark new acylation methods or to demonstrate the feasibility of generating focused libraries of 3-benzylcoumarin derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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